molecular formula C10H10BrClFN B13345495 (S)-2-(5-Bromo-4-chloro-2-fluorophenyl)pyrrolidine

(S)-2-(5-Bromo-4-chloro-2-fluorophenyl)pyrrolidine

Cat. No.: B13345495
M. Wt: 278.55 g/mol
InChI Key: SACYHSLCNBNWFG-JTQLQIEISA-N
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Description

(S)-2-(5-Bromo-4-chloro-2-fluorophenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 5-bromo-4-chloro-2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(5-Bromo-4-chloro-2-fluorophenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-4-chloro-2-fluoroaniline and (S)-pyrrolidine.

    Formation of Intermediate: The starting materials undergo a series of reactions, including halogenation, amination, and cyclization, to form the desired intermediate.

    Final Product: The intermediate is then subjected to further reactions, such as reduction or substitution, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(5-Bromo-4-chloro-2-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-(5-Bromo-4-chloro-2-fluorophenyl)pyrrolidine can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study the interactions between small molecules and biological targets. Its chiral nature makes it valuable for investigating enantioselective processes.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structural features could be optimized to enhance biological activity and selectivity.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-(5-Bromo-4-chloro-2-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(5-Bromo-4-chloro-2-fluorophenyl)pyrrolidine can be compared with other substituted pyrrolidines, such as (S)-2-(4-chlorophenyl)pyrrolidine and (S)-2-(4-bromophenyl)pyrrolidine.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine, chlorine, and fluorine atoms in the phenyl ring can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C10H10BrClFN

Molecular Weight

278.55 g/mol

IUPAC Name

(2S)-2-(5-bromo-4-chloro-2-fluorophenyl)pyrrolidine

InChI

InChI=1S/C10H10BrClFN/c11-7-4-6(9(13)5-8(7)12)10-2-1-3-14-10/h4-5,10,14H,1-3H2/t10-/m0/s1

InChI Key

SACYHSLCNBNWFG-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](NC1)C2=CC(=C(C=C2F)Cl)Br

Canonical SMILES

C1CC(NC1)C2=CC(=C(C=C2F)Cl)Br

Origin of Product

United States

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